1-(2,2-difluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole
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Overview
Description
1-(2,2-difluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a difluoroethyl group, an iodine atom, and a propoxymethyl group attached to the pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic 2,2-difluoroethylation using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate.
Iodination: The iodination of the pyrazole ring can be achieved using iodine or an iodine-containing reagent under oxidative conditions.
Propoxymethylation: The propoxymethyl group can be introduced through nucleophilic substitution reactions using propoxymethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Electrophilic Reagents: For difluoroethylation, hypervalent iodine reagents are commonly used.
Nucleophilic Reagents: For substitution reactions, nucleophiles like amines, thiols, and alkoxides are used.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine would yield an amino-substituted pyrazole derivative.
Scientific Research Applications
1-(2,2-difluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The unique properties of the compound make it suitable for the development of advanced materials with specific electronic or optical properties.
Agrochemicals: The compound can be used in the synthesis of novel agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2,2-difluoroethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both difluoroethyl and iodine groups allows for specific interactions and reactivity that are not commonly found in other compounds.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodo-5-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2IN2O/c1-2-3-15-6-8-7(12)4-13-14(8)5-9(10)11/h4,9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQFGBXUZDJSSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CC(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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